molecular formula C5H5BrClNO2 B6153436 4-bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole CAS No. 2386955-34-4

4-bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole

Cat. No.: B6153436
CAS No.: 2386955-34-4
M. Wt: 226.5
InChI Key:
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Description

4-Bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole is a heterocyclic compound with the molecular formula C5H5BrClNO2. This compound is characterized by the presence of a bromine atom, a chloromethyl group, and a methoxy group attached to an oxazole ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole typically involves the reaction of 4-bromo-3-methoxy-1,2-oxazole with chloromethylating agents under controlled conditions. One common method involves the use of thionyl chloride (SOCl2) as a chloromethylating agent in the presence of a base such as pyridine. The reaction is carried out at low temperatures to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine and chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to form dehalogenated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3) are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted oxazoles with various functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated oxazoles.

Scientific Research Applications

4-Bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This can lead to the formation of covalent bonds, resulting in the modulation of biological activity. The specific pathways and targets depend on the nature of the substituents and the overall structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-(chloromethyl)-2-methoxyphenol
  • 4-Bromo-5-nitrophthalonitrile
  • 4,5-Dichlorophthalonitrile

Uniqueness

4-Bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole is unique due to the presence of both bromine and chloromethyl groups on the oxazole ring, which imparts distinct reactivity and properties. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

CAS No.

2386955-34-4

Molecular Formula

C5H5BrClNO2

Molecular Weight

226.5

Purity

95

Origin of Product

United States

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